

Toxicology of D-Psicose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Psicose-d*

Cat. No.: *B12402512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, found in small quantities in some natural products.[1][2][3] Due to its low-calorie properties and potential health benefits, it is gaining interest as a sugar substitute.[4] This technical guide provides a comprehensive overview of the toxicology studies conducted on D-Psicose to support its safety assessment for use in food and beverage products. The information presented is compiled from publicly available literature and regulatory submissions, including Generally Recognized as Safe (GRAS) notices filed with the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a substance is fundamental to assessing its potential toxicity. Studies in rats have shown that D-Psicose is partially absorbed from the digestive tract.[11] Following oral administration, D-Psicose is readily absorbed into the bloodstream, with peak blood concentrations observed at around one hour.[12] It is then distributed to various organs, with some accumulation detected in the liver.[12] A significant portion of the absorbed D-Psicose is not metabolized and is excreted unchanged in the urine and feces.[11][13] In humans, approximately 70% of ingested D-Psicose is excreted in the urine.[13] The portion that

is not absorbed in the small intestine may undergo some fermentation by microflora in the large intestine.[\[11\]](#)

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In rats, D-Psicose has a high median lethal dose (LD50), classifying it as a substance with low acute toxicity.[\[1\]\[2\]\[3\]\[14\]\[15\]\[16\]](#)

Table 1: Acute Oral Toxicity of D-Psicose in Rats

Species	Strain	Sex	Route of Administration	LD50 (g/kg body weight)	Reference(s)
Rat	-	-	Oral	16	[1][2][3][15][16]
Rat	-	-	Oral	15.8-16.3	[8]

Experimental Protocol: Acute Oral Toxicity Study (General)

A generalized protocol for an acute oral toxicity study, based on standard methodologies, is as follows:

- **Test Species:** Rats (specific strain may vary).
- **Animal Housing:** Housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Access to standard chow and water, except for a brief fasting period before administration of the test substance.
- **Dose Administration:** A single dose of D-Psicose is administered via oral gavage. A control group receives the vehicle (e.g., water).
- **Observation Period:** Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

- Endpoints:
 - Mortality
 - Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.)
 - Body weight changes
 - Gross necropsy at the end of the observation period.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. Several subchronic studies have been conducted on D-Psicose in rats.

Table 2: Subchronic Oral Toxicity of D-Psicose in Rats

Study Duration	Species	Strain	Sex	Dose Levels	NOAEL (mg/kg bw/day)	Key Findings	Reference(s)
90 days	Rat	Wistar	Male	3% in diet	Not explicitly stated, but no adverse effects observed	Increased relative weights of liver and kidneys, not considered toxicologically significant.[15]	[15]
90 days	Rat	-	-	-	1670-2000	No adverse effects attributable to D-psicose.	[6][9]
90 days	Rat	-	Both	0, 1250, 2500, 5000 mg/kg/day	5000	Minor, non-adverse, compound-related changes in the high-dose group.	[17]

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

The following is a representative experimental protocol for a 90-day subchronic oral toxicity study:

- Test Species: Wistar rats.[15]
- Animal Age at Start: Typically young adults (e.g., 3 weeks old).[15]
- Groups: Multiple dose groups and a control group.
- Dose Administration: D-Psicose is administered daily, mixed in the diet, for 90 days.[15]
- Endpoints:
 - In-life:
 - Clinical observations
 - Body weight and food consumption
 - Ophthalmology
 - At Terminations:
 - Hematology
 - Clinical chemistry
 - Urinalysis
 - Gross pathology
 - Organ weights
 - Histopathology of selected tissues

Chronic Toxicity

Chronic toxicity studies assess the potential adverse effects of long-term exposure to a substance, typically over a significant portion of the animal's lifespan.

Table 3: Chronic Oral Toxicity of D-Psicose in Rats

Study Duration	Species	Strain	Sex	Dose Levels	NOAEL (mg/kg bw/day)	Key Findings	Reference(s)
12-18 months	Rat	Wistar	Male	3% in diet (approx. 1280 mg/kg bw/day)	1280	Lower body weight gain and intra-abdominal adipose tissue weight. Increased relative weights of liver and kidney, not considered toxicologically significant. No gross pathological findings.	[1][3][5][14][16]

Experimental Protocol: Chronic Oral Toxicity Study in Rats

A typical protocol for a chronic oral toxicity study is outlined below:

- Test Species: Wistar rats.[\[1\]](#)[\[3\]](#)[\[16\]](#)
- Animal Age at Start: 3 weeks old.[\[1\]](#)[\[3\]](#)[\[16\]](#)
- Groups: A group receiving D-Psicose in the diet and a control group receiving a standard diet or a diet with a comparator like sucrose.[\[1\]](#)[\[3\]](#)[\[16\]](#)
- Dose Administration: D-Psicose is incorporated into the diet and provided for an extended period (e.g., 12-18 months).[\[1\]](#)[\[3\]](#)[\[16\]](#)
- Endpoints:
 - In-life:
 - Clinical observations
 - Body weight and food consumption
 - Palpable masses
 - At Termination:
 - Hematology
 - Clinical chemistry
 - Gross pathology
 - Organ weights
 - Histopathology of a comprehensive list of tissues

Genotoxicity

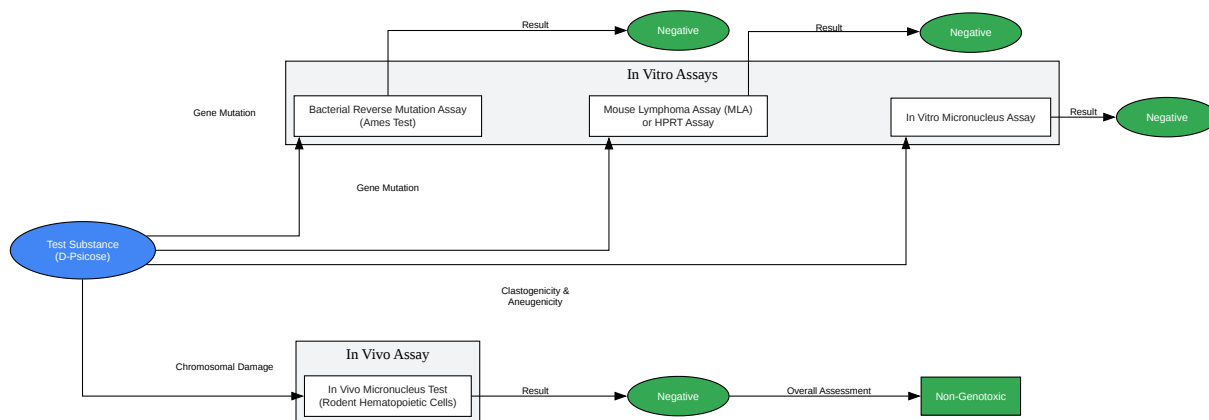
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). D-Psicose has been evaluated in a battery of genotoxicity tests and has been found to be non-genotoxic.[6][9]

Table 4: Genotoxicity Studies of D-Psicose

Assay Type	Test System	Result	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Negative	[6][9]
In vitro Chromosomal Aberration Assay	Mammalian Cells	Negative	[6][9]
In vivo Micronucleus Test	Rodent	Negative	[6][9]

Experimental Workflow: Genotoxicity Testing Battery

The following diagram illustrates a typical workflow for a battery of in vitro and in vivo genotoxicity assays.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The study on long-term toxicity of d-psicose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 90-day oral toxicity of d-psicose in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 90-Day repeated oral toxicity test of D-allulose produced from Microbacterium foliorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicology of D-Psicose: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402512#toxicology-studies-of-d-psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com